molecular formula C11H19NO2 B115845 tert-Butyl N,N-diallylcarbamate CAS No. 151259-38-0

tert-Butyl N,N-diallylcarbamate

Cat. No. B115845
CAS RN: 151259-38-0
M. Wt: 197.27 g/mol
InChI Key: RRIPHUBKNVVTBM-UHFFFAOYSA-N
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Description

Tert-Butyl N,N-diallylcarbamate is a protected amine . It has a linear formula of (H2C=CHCH2)2NCO2C(CH3)3 . The CAS Number is 151259-38-0 .


Molecular Structure Analysis

The molecular structure of tert-Butyl N,N-diallylcarbamate is represented by the formula (H2C=CHCH2)2NCO2C(CH3)3 . The molecular weight is 197.27 .


Chemical Reactions Analysis

Tert-Butyl N,N-diallylcarbamate is known to undergo ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .


Physical And Chemical Properties Analysis

Tert-Butyl N,N-diallylcarbamate is a liquid at room temperature . It has a boiling point of 75°C at 1.5 mmHg and a density of 0.914 g/mL at 25°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

tert-Butyl N,N-diallylcarbamate: is utilized in the synthesis of various heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The ability to form stable five- or six-membered rings through reactions such as ring-closing metathesis (RCM) makes this compound particularly valuable for creating diverse molecular architectures.

Ring-Closing Metathesis (RCM) Reactions

This compound serves as a protected amine in RCM reactions . The presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves facilitates the formation of cyclic structures. This application is significant in the field of organic synthesis, where creating complex molecules with precision is required.

Protected Amine Source

As a protected amine, tert-Butyl N,N-diallylcarbamate is a precursor in the synthesis of more complex amines . The tert-butyl group provides steric hindrance, protecting the amine from unwanted side reactions, which is essential in multi-step synthetic routes.

Organic Building Blocks

The compound is classified under organic building blocks due to its versatility in forming carbon-carbon and carbon-nitrogen bonds . It’s a starting material for a wide range of organic reactions, contributing to the synthesis of polymers, resins, and other advanced materials.

Synthesis of Isoxazolidines

Isoxazolidines, which have applications in medicinal chemistry, can be synthesized using tert-Butyl N,N-diallylcarbamate . These five-membered nitrogen-containing heterocycles are studied for their biological activity and potential therapeutic uses.

Creation of Thiazolidin-2-ones

The reaction of xanthates with tert-Butyl N,N-diallylcarbamate leads to the formation of 5-substituted thiazolidin-2-ones . These sulfur-containing heterocycles are of interest due to their pharmacological properties and are explored for their use in drug discovery.

Safety And Hazards

Tert-Butyl N,N-diallylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

tert-butyl N,N-bis(prop-2-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIPHUBKNVVTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408412
Record name tert-Butyl N,N-diallylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N,N-diallylcarbamate

CAS RN

151259-38-0
Record name tert-Butyl N,N-diallylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tert-butyl N,N-diallylcarbamate in the context of the provided research?

A1: tert-butyl N,N-diallylcarbamate serves as a substrate in ring-closing metathesis (RCM) reactions catalyzed by ruthenium-alkylidene complexes []. This reaction efficiently forms cyclic carbamates, which are valuable building blocks in organic synthesis.

Q2: How does the use of a biphasic system with tert-butyl N,N-diallylcarbamate improve the RCM reaction?

A2: Employing a biphasic system, such as [BDMIM][BF4]/heptane, with tert-butyl N,N-diallylcarbamate enhances the RCM reaction by improving catalyst stability and enabling continuous flow processes []. The ionic catalyst remains largely in the ionic liquid phase, while the substrate resides in the organic phase. This separation facilitates catalyst recycling and minimizes contamination of the product with the catalyst.

Q3: Are there other substrates similar to tert-butyl N,N-diallylcarbamate used in these reactions?

A3: Yes, the research demonstrates the versatility of the ruthenium-alkylidene catalyst by showcasing its activity with various dienes, including N,N-diallyltrifluoroacetamide, diethyl diallylmalonate, diethyl di(methallyl)malonate, N,N-diallylacetamide, diphenyldiallylsilane, and 1,7-octadiene []. This highlights the broad applicability of this catalytic system for RCM reactions with different substrates.

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